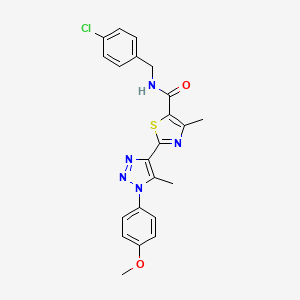

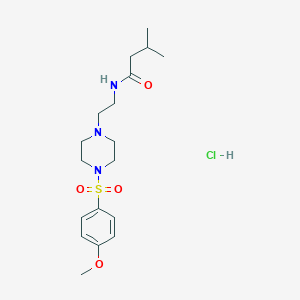

![molecular formula C15H17N3O3S B2483969 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 681265-30-5](/img/structure/B2483969.png)

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide involves intricate organic chemistry. Researchers have explored diverse synthetic routes to access this compound, aiming for high yields, purity, and scalability. Detailed studies on reaction conditions, reagents, and purification methods are essential to optimize the synthesis process .

Molecular Structure Analysis

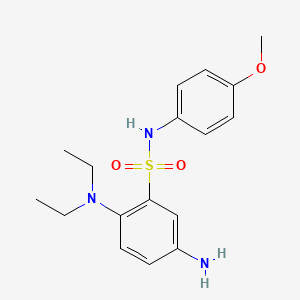

The molecular structure of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide reveals its core heterocyclic scaffold. The phenyl and thieno-pyrazole moieties contribute to its overall stability and reactivity. Researchers employ techniques such as X-ray crystallography and spectroscopy (NMR, IR, and MS) to elucidate its precise geometry and confirm its identity .

Chemical Reactions Analysis

Understanding the reactivity of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is crucial for designing synthetic pathways and exploring its potential applications. Investigations into its behavior under various conditions, such as acidic or basic environments, can reveal key functional groups and potential sites for derivatization. Additionally, studies on its stability and decomposition pathways are essential .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Researchers have synthesized related carboxamides based on the pyrazolobenzothiazine ring system and evaluated their antioxidant activity . These compounds were found to be effective scavengers of superoxide anion radicals. The presence of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety contributes to this activity.

Anti-Inflammatory and Analgesic Applications

1,2-benzothiazine-3-carboxamides 1,1-dioxides, including derivatives of our compound, are known for their potent anti-inflammatory and analgesic properties. These compounds belong to the oxicam family of non-steroidal anti-inflammatory drugs (NSAIDs). Notable examples of oxicams include piroxicam, sudoxicam, ampiroxicam, and meloxicam. Further exploration of our compound’s anti-inflammatory potential could yield valuable insights .

Anti-Allergic and Anti-Microbial Effects

Benzothiazine derivatives have demonstrated versatile bioactivity. Some exhibit anti-allergic effects, while others possess anti-microbial properties. Our compound’s unique structure may contribute to these activities, making it a promising candidate for further investigation .

Central Nervous System (CNS) Modulation

Certain benzothiazine derivatives act as CNS depressants and tranquilizers. Although specific studies on our compound are lacking, its structural features warrant exploration in this context. Investigating its effects on the CNS could reveal novel therapeutic applications .

Template for Future Drug Development

Given its moderate to significant radical scavenging activity and diverse bioactive potential, our compound serves as a template for designing more potent biologically active molecules. Researchers can modify or derivatize it to create novel drug candidates .

Other Applications

While the above points highlight key areas, our compound’s properties may extend to additional fields such as neurology, immunology, and pharmacology. Further research is needed to uncover its full range of applications.

properties

IUPAC Name |

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10(2)15(19)16-14-12-8-22(20,21)9-13(12)17-18(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNWPXJCYSWGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

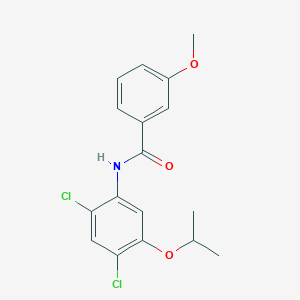

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

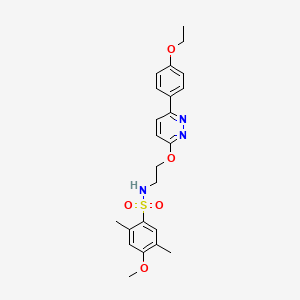

![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)

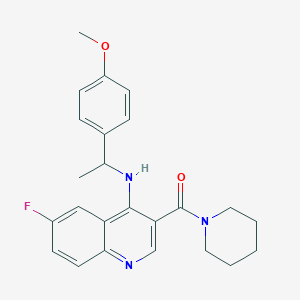

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)